molecular formula C11H16O4S2 B15184768 Propanedioic acid, 1,3-dithiolan-2-ylidene-, ethyl 1-methylethyl ester CAS No. 50780-76-2

Propanedioic acid, 1,3-dithiolan-2-ylidene-, ethyl 1-methylethyl ester

Cat. No.: B15184768
CAS No.: 50780-76-2
M. Wt: 276.4 g/mol
InChI Key: WVSMSSWOGGOGBB-UHFFFAOYSA-N
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Description

Propanedioic acid, 1,3-dithiolan-2-ylidene-, ethyl 1-methylethyl ester is a chemical compound with a complex structure that includes both ester and dithiolane functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanedioic acid, 1,3-dithiolan-2-ylidene-, ethyl 1-methylethyl ester typically involves the reaction of malonic acid derivatives with dithiolane compounds under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the formation of the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, 1,3-dithiolan-2-ylidene-, ethyl 1-methylethyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiolane ring to a simpler thiol group.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically require specific solvents and controlled temperatures to proceed efficiently.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of ester derivatives.

Scientific Research Applications

Propanedioic acid, 1,3-dithiolan-2-ylidene-, ethyl 1-methylethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, allowing the creation of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which propanedioic acid, 1,3-dithiolan-2-ylidene-, ethyl 1-methylethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dithiolane ring can interact with thiol groups in proteins, potentially affecting their function. The ester group can also undergo hydrolysis, releasing active intermediates that participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Propanedioic acid, 1,3-dithiolan-2-ylidene-, bis(1-methylethyl) ester: This compound has a similar structure but with two isopropyl groups instead of an ethyl and a methylethyl group.

    Malonic acid derivatives: Compounds like diethyl malonate share the malonic acid backbone but lack the dithiolane ring.

Uniqueness

Propanedioic acid, 1,3-dithiolan-2-ylidene-, ethyl 1-methylethyl ester is unique due to the presence of both the dithiolane ring and the ester functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

50780-76-2

Molecular Formula

C11H16O4S2

Molecular Weight

276.4 g/mol

IUPAC Name

1-O-ethyl 3-O-propan-2-yl 2-(1,3-dithiolan-2-ylidene)propanedioate

InChI

InChI=1S/C11H16O4S2/c1-4-14-9(12)8(10(13)15-7(2)3)11-16-5-6-17-11/h7H,4-6H2,1-3H3

InChI Key

WVSMSSWOGGOGBB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C1SCCS1)C(=O)OC(C)C

Origin of Product

United States

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